N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a pyrrolidine-derived compound featuring a 5-oxo group, a 1-methyl substituent, and a 2-phenyl group on the pyrrolidine ring. The carboxamide moiety at position 3 is linked to an N-(2-hydroxy-2-phenylethyl) side chain, introducing additional hydroxyl and phenyl groups.
The compound’s synthesis likely involves multi-step organic reactions, including pyrrolidine ring formation, functional group substitutions, and amide coupling.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22-18(24)12-16(19(22)15-10-6-3-7-11-15)20(25)21-13-17(23)14-8-4-2-5-9-14/h2-11,16-17,19,23H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMACYPRLQPIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-phenylethylamine with a suitable carboxylic acid derivative to form an amide bond. This is followed by cyclization to form the pyrrolidine ring and subsequent functionalization to introduce the hydroxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can be contextualized by comparing it to pharmacologically active analogs, such as Milveterol Hydrochloride (GSK159797C), a β2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease (COPD) .
Key Structural and Functional Differences:
Pharmacological Implications:
Receptor Binding: Milveterol’s ethyl-amino-phenyl chain and formamide group are critical for β2-adrenergic receptor agonism, enabling bronchodilation . In contrast, the target compound’s pyrrolidine core may favor interactions with CNS receptors (e.g., sigma or opioid receptors) due to structural resemblance to known neuromodulators.
Metabolism : The hydroxy-phenylethyl group in both compounds could undergo glucuronidation or oxidation, but the pyrrolidine ring’s rigidity in the target compound might reduce metabolic flexibility compared to Milveterol’s flexible backbone.
Solubility and Bioavailability: Milveterol’s hydrochloride salt enhances water solubility, a feature absent in the target compound.
Research Findings and Limitations
- Milveterol Hydrochloride has undergone rigorous pharmacopeial standardization, confirming its efficacy in respiratory diseases .
- Structural analogs suggest that the hydroxy-phenylethyl and carboxamide motifs are pharmacophores for receptor binding, but the pyrrolidine ring’s impact remains speculative without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
